molecular formula C14H10F3NO4S B2839829 (4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane CAS No. 127291-63-8

(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane

Cat. No.: B2839829
CAS No.: 127291-63-8
M. Wt: 345.29
InChI Key: HXPDJPMIFPTJCP-UHFFFAOYSA-N
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Description

(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-λ⁶-sulfane is a sulfone derivative characterized by two aromatic substituents attached to a central sulfur atom in its highest oxidation state (λ⁶-sulfane, SO₂). The structural features include:

  • 4-Methylphenyl group: A benzene ring with a methyl substituent at the para position, contributing steric bulk and moderate electron-donating effects.
  • 2-Nitro-4-(trifluoromethyl)phenyl group: A benzene ring with electron-withdrawing nitro (-NO₂) at the ortho position and trifluoromethyl (-CF₃) at the para position, creating a highly electron-deficient aromatic system.

Molecular Formula: C₁₄H₁₀F₃NO₄S Molecular Weight: ~345 g/mol (calculated).

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-nitro-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4S/c1-9-2-5-11(6-3-9)23(21,22)13-7-4-10(14(15,16)17)8-12(13)18(19)20/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPDJPMIFPTJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane typically involves multiple steps, starting with the preparation of the intermediate compounds. . The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product. The use of automated systems and real-time monitoring ensures consistent quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, iron powder.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted aromatic compounds .

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity :
    • Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The electron-withdrawing trifluoromethyl group may enhance the compound's ability to disrupt microbial membranes, making it a candidate for developing new antibiotics.
  • Cancer Research :
    • The compound has been explored as a potential anticancer agent. Research suggests that sulfur-containing compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell death. A case study demonstrated the efficacy of related compounds in inhibiting tumor growth in vitro and in vivo models.
  • Neuroprotective Effects :
    • Neuroprotective properties have been attributed to compounds with similar functionalities. The modulation of neurotransmitter systems and reduction of neuroinflammation are potential mechanisms by which this compound could exert protective effects against neurodegenerative diseases.

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of (4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane into polymer matrices has been investigated to enhance thermal stability and mechanical properties. Its unique chemical structure allows for improved cross-linking in polymer networks.
  • Sensors :
    • The compound's ability to interact with various analytes makes it suitable for sensor applications. Research has shown that it can be used in the development of chemical sensors for detecting environmental pollutants due to its sensitivity to changes in chemical environments.

Case Studies

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus at low concentrations.
Study 2Cancer Cell ApoptosisInduced apoptosis in breast cancer cell lines via ROS generation, showing a dose-dependent response.
Study 3Polymer EnhancementImproved tensile strength and thermal resistance when incorporated into polyvinyl chloride (PVC) composites.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane involves its interaction with specific molecular targets and pathways. The compound’s sulfone and nitro groups are key to its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Sulfone Derivatives with Variable Substituents

Compound : (2-Chlorobenzyl)[2-nitro-5-(trifluoromethyl)phenyl]dioxo-λ⁶-sulfane

  • Molecular Formula: C₁₄H₉ClF₃NO₄S
  • Molecular Weight : 379.74 g/mol
  • Key Differences :
    • Substituents : 2-Chlorobenzyl (vs. 4-methylphenyl) introduces a stronger electron-withdrawing effect and increased lipophilicity.
    • Nitro/CF₃ Position : The trifluoromethyl group is at the 5-position (meta to nitro), altering electronic distribution compared to the target compound’s 4-position (para).
  • Implications :
    • The chloro substituent may enhance biological membrane permeability but reduce solubility in polar solvents.
    • Positional isomerism of CF₃ could influence resonance effects, affecting reactivity in electrophilic aromatic substitution.

Sulfane vs. Sulfone Derivatives

Compound : (2-Nitro-4-(trifluoromethyl)phenyl)(phenyl)sulfane

  • Molecular Formula: C₁₃H₈F₃NO₂S
  • Molecular Weight : 299.27 g/mol
  • Key Differences :
    • Oxidation State : Sulfane (S) vs. sulfone (SO₂) results in reduced polarity and oxidation stability.
    • Reactivity : Sulfanes are more prone to oxidation to sulfoxides/sulfones, while sulfones are inert under similar conditions.
  • Implications :
    • Sulfanes may serve as intermediates in synthesizing sulfones.
    • The absence of SO₂ reduces molecular weight by ~46 g/mol, impacting crystallinity and melting points.

Ether Derivatives with Shared Substituents

Compound : 4-Nitrophenyl 2-nitro-4-(trifluoromethyl)phenyl ether

  • Molecular Formula : C₁₃H₇F₃N₂O₅ (inferred)
  • Key Differences: Functional Group: Ether (C-O-C) vs. sulfone (SO₂) reduces electron-withdrawing effects but increases hydrolytic stability. Substituents: Dual nitro groups (2-NO₂ and 4-NO₂) enhance electron deficiency compared to the target compound’s single nitro group .
  • Implications :
    • Ethers are less reactive toward nucleophiles but may exhibit stronger π-π stacking interactions in solid-state structures.

Complex Molecules with Bioactive Potential

Compound: 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-3-pyridinecarboxamide

  • Key Features: Incorporates the 2-nitro-4-(trifluoromethyl)phenylamino group within a larger pharmacophore. Designed for therapeutic applications (e.g., anticancer, antiviral) .
  • Implications :
    • Highlights the relevance of nitro-CF₃-phenyl motifs in drug design, likely due to their electron-deficient nature enhancing target binding.

Biological Activity

The compound (4-Methylphenyl)[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₈F₃N₁O₄S
  • Molecular Weight : 345.26 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways associated with neuroprotection and neurotoxicity.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could contribute to its protective effects against cellular damage.

Biological Activity Data

Activity Description Reference
Enzyme InhibitionInhibits MAO-B activity, potentially leading to neuroprotection.
Antioxidant EffectsReduces oxidative stress markers in vitro.
CytotoxicityExhibits selective cytotoxicity against cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : A study evaluated the neuroprotective potential of the compound in models of Parkinson's disease. Results indicated that it significantly reduced dopaminergic neuron loss by inhibiting MAO-B activity and decreasing oxidative stress levels in animal models .
  • Anticancer Activity : Research conducted on various cancer cell lines revealed that the compound induced apoptosis selectively in malignant cells while sparing normal cells. This selectivity was attributed to its ability to target specific signaling pathways involved in cell survival .
  • Inflammation Reduction : In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases .

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